Methyl 2-(hydroxymethyl)benzoate
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Overview
Description
Methyl 2-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Methyl 2-(hydroxymethyl)benzoate, also known as methyl salicylate , is a small molecule that belongs to the class of organic compounds known as o-hydroxybenzoic acid esters It’s known that salicylates, in general, can interact with various proteins and enzymes in the body, affecting multiple biochemical pathways .
Mode of Action
It’s known that salicylates can inhibit cyclooxygenases (cox-1 and cox-2), key enzymes involved in the production of prostaglandins and thromboxanes from arachidonic acid . By inhibiting these enzymes, salicylates can reduce inflammation, pain, and fever, which are commonly associated with prostaglandin production.
Biochemical Pathways
This compound may affect several biochemical pathways. For instance, in the plant Hedychium coronarium, it has been found that the coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate . The genes HcCNL and HcBSMT2 play critical roles in the regulation of methyl benzoate formation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to prepare methyl 2-(hydroxymethyl)benzoate involves the esterification of 2-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(hydroxymethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-formylbenzoic acid or 2-carboxybenzoic acid.
Reduction: Formation of 2-(hydroxymethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 2-(hydroxymethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry:
Fragrance and Flavor Industry: It is used as a precursor in the synthesis of aromatic compounds for fragrances and flavors.
Comparison with Similar Compounds
Methyl 2-hydroxybenzoate (Methyl salicylate): Similar in structure but lacks the hydroxymethyl group.
Methyl 4-hydroxybenzoate (Methylparaben): Another ester of benzoic acid, used as a preservative.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group in methyl 2-(hydroxymethyl)benzoate provides unique reactivity and potential for further functionalization compared to its analogs.
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIWKDXZSJHHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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